cis-1,2-Bis(dimethylarsino)ethylene

説明

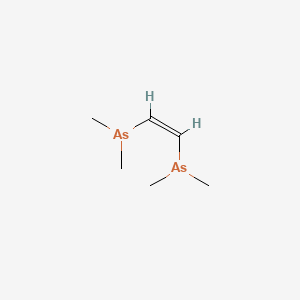

Chemical Identity and Structural Characterization of cis-1,2-Bis(dimethylarsino)ethylene

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being [(Z)-2-dimethylarsanylethenyl]-dimethylarsane. This compound is registered under Chemical Abstracts Service number 13787-53-6 and possesses the molecular formula C₆H₁₄As₂. The molecular weight has been precisely determined as 236.02 grams per mole through computational analysis.

The compound represents the cis geometric isomer of 1,2-bis(dimethylarsino)ethylene, where the two dimethylarsino substituents are positioned on the same side of the carbon-carbon double bond. Research has established that synthetic preparations typically yield mixtures containing approximately 90% trans isomer and 10% cis isomer, requiring specialized separation or isomerization techniques to obtain pure this compound. The Z-configuration designation in the systematic name reflects the priority assignment based on atomic number, where the arsenic atoms take precedence over hydrogen atoms in the Cahn-Ingold-Prelog nomenclature system.

Alternative nomenclature includes the descriptor this compound and the abbreviated designation cis-ethylenebis(dimethylarsine), though the latter employs an abbreviation contrary to systematic naming conventions. The compound's unique identifier in chemical databases includes the Simplified Molecular Input Line Entry System notation CAs/C=C$$As](C)C, which explicitly indicates the Z-stereochemistry around the double bond.

Crystallographic Analysis and Bonding Geometry

Crystallographic investigations of this compound reveal distinctive structural features that differentiate it from the trans isomer. The cis configuration creates a favorable geometry for chelation, with the two arsenic donor atoms positioned to form five-membered metallacycles when coordinated to transition metals. X-ray crystallographic studies of metal complexes containing this ligand demonstrate that the arsenic-carbon bond lengths and carbon-carbon double bond parameters remain relatively unchanged upon coordination.

The bonding geometry around each arsenic center exhibits a pyramidal arrangement typical of trivalent arsenic compounds. Bond angle measurements indicate that the carbon-arsenic-carbon angles deviate from tetrahedral geometry due to the presence of a lone pair on each arsenic atom. This pyramidal geometry contributes to the compound's effectiveness as a chelating ligand, as the lone pairs are oriented appropriately for metal coordination.

Structural analysis reveals that the cis configuration results in a more compact molecular geometry compared to the trans isomer, which has implications for steric interactions in metal complexes. The intramolecular distance between the two arsenic atoms in the cis isomer is significantly shorter than in the trans configuration, facilitating the formation of stable chelate rings. Crystallographic data from platinum and palladium complexes indicate that the arsenic-metal bond lengths are typically longer than corresponding phosphorus-metal bonds, reflecting the larger size of arsenic atoms.

The double bond character of the central carbon-carbon linkage is preserved in the cis isomer, with bond lengths consistent with sp² hybridization. Torsional angle measurements around the double bond confirm the planar geometry essential for maintaining the Z-configuration. These structural parameters have been confirmed through multiple independent crystallographic studies of transition metal complexes incorporating this compound as a ligand.

Spectroscopic Identification

¹H Nuclear Magnetic Resonance Spectral Signatures

The ¹H nuclear magnetic resonance spectrum of this compound exhibits characteristic features that enable unambiguous identification and differentiation from the trans isomer. The vinyl protons attached to the carbon-carbon double bond appear as a distinctive singlet in the olefinic region, typically observed between 6.0 and 7.0 parts per million. This chemical shift pattern reflects the symmetrical environment of the two vinyl protons in the cis configuration.

The methyl groups attached to arsenic display a characteristic resonance pattern that serves as a diagnostic feature for this compound. These protons appear as a sharp singlet, typically observed around 1.5-2.0 parts per million, with the exact chemical shift dependent on solvent and measurement conditions. The integration ratio between the vinyl protons and the methyl protons provides quantitative confirmation of the molecular structure, with a 1:6 ratio expected for the cis isomer.

Temperature-dependent nuclear magnetic resonance studies have revealed dynamic behavior related to restricted rotation around the arsenic-carbon bonds. At ambient temperatures, the methyl groups attached to each arsenic center appear equivalent due to rapid exchange processes. However, at reduced temperatures, line broadening and potential splitting patterns may become observable, reflecting the restricted rotation around the arsenic-carbon bonds.

Coupling patterns in the ¹H nuclear magnetic resonance spectrum provide additional structural information. The absence of significant coupling between the vinyl protons and the arsenic-bound methyl groups confirms the geometric arrangement and eliminates alternative structural possibilities. Solvent effects on chemical shift positions have been documented, with deuterated chloroform and deuterated dimethyl sulfoxide serving as commonly employed solvents for spectroscopic analysis.

¹³C Nuclear Magnetic Resonance and Arsenic-Carbon Coupling Patterns

The ¹³C nuclear magnetic resonance spectrum of this compound provides detailed insights into the carbon framework and arsenic-carbon bonding interactions. The vinyl carbon atoms appear in the olefinic region, typically between 120-140 parts per million, with their exact position influenced by the electron-donating properties of the arsenic substituents. These carbon signals often exhibit characteristic line broadening due to coupling with the quadrupolar arsenic nuclei.

The methyl carbon atoms bonded directly to arsenic display distinctive chemical shift positions and coupling patterns. These signals typically appear upfield from the vinyl carbons, usually in the range of 10-25 parts per million. The coupling between ¹³C and ⁷⁵As nuclei creates complex multipicity patterns that serve as definitive proof of the arsenic-carbon connectivity. The magnitude of these coupling constants provides information about the hybridization state and bonding character of the arsenic-carbon bonds.

Arsenic-carbon coupling constants in this compound have been measured and compared with related organoarsenic compounds. These values typically range from 50-100 hertz for direct arsenic-carbon coupling, with the exact magnitude dependent on the specific carbon environment. Two-bond and three-bond coupling patterns, while weaker, can sometimes be observed and provide additional structural confirmation.

The symmetry of the cis isomer results in simplified ¹³C nuclear magnetic resonance spectra compared to less symmetrical arsenic-containing compounds. The equivalent environments of the two arsenic centers and their associated methyl groups lead to coincident carbon signals, creating a relatively simple spectrum despite the presence of multiple arsenic-carbon bonds. This spectroscopic simplification aids in compound identification and purity assessment.

Infrared Vibrational Modes

Infrared spectroscopy provides definitive identification of this compound through characteristic vibrational modes that distinguish it from the trans isomer. The most diagnostic feature is the carbon-carbon stretching vibration of the double bond, which appears at approximately 1550 wavenumbers⁻¹ for the cis isomer. This frequency is distinctly different from the trans isomer, where this vibration appears at different frequencies due to the altered symmetry and molecular dipole moment.

The out-of-plane bending vibrations of the vinyl hydrogen atoms provide another distinguishing spectroscopic signature. For the cis isomer, these vibrations appear as strong absorption bands around 650-700 wavenumbers⁻¹. The intensity and frequency of these bands are highly sensitive to the geometric configuration around the double bond, making them reliable indicators of cis versus trans stereochemistry.

Carbon-hydrogen stretching vibrations in the methyl groups bonded to arsenic appear in the typical alkyl region around 2800-3000 wavenumbers⁻¹. These bands, while not diagnostic for geometric isomerism, confirm the presence of the dimethylarsino substituents. The arsenic-carbon stretching vibrations occur at lower frequencies, typically below 600 wavenumbers⁻¹, and may be observable in far-infrared spectra.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Carbon-Carbon Stretch | 1550 | Strong | C=C stretching |

| Vinyl C-H Out-of-plane | 650-700 | Strong | =C-H bending |

| Methyl C-H Stretch | 2800-3000 | Medium | As-CH₃ stretching |

| Arsenic-Carbon Stretch | <600 | Weak | As-C stretching |

The infrared spectrum exhibits characteristic differences when the compound coordinates to metal centers. Upon complexation, shifts in the carbon-carbon stretching frequency and changes in the vinyl hydrogen bending modes have been documented. These spectroscopic changes provide valuable information about the coordination behavior and bonding interactions of this compound with various transition metals. The preservation of the cis configuration upon metal coordination has been confirmed through comparative infrared analysis of free and coordinated ligand forms.

特性

CAS番号 |

13787-53-6 |

|---|---|

分子式 |

C6H14As2 |

分子量 |

236.021 |

IUPAC名 |

[(Z)-2-dimethylarsanylethenyl]-dimethylarsane |

InChI |

InChI=1S/C6H14As2/c1-7(2)5-6-8(3)4/h5-6H,1-4H3/b6-5- |

InChIキー |

AWTCRQALLJSGSS-WAYWQWQTSA-N |

SMILES |

C[As](C)C=C[As](C)C |

同義語 |

(Z)-1,2-Ethenediylbis(dimethylarsine) |

製品の起源 |

United States |

科学的研究の応用

Coordination Chemistry

1. Metal Complex Formation

Cis-1,2-Bis(dimethylarsino)ethylene forms stable complexes with transition metals such as palladium(II), platinum(II), iron(II), and cobalt(II). These complexes exhibit unique reactivity patterns and stability profiles based on the ligand's configuration and the metal-ligand ratio. For instance:

- Palladium(II) Complexes : Studies have shown that palladium(II) complexes formed with this compound demonstrate varied stability depending on the ligand's configuration. The formation of 1:1 and 1:2 metal-ligand ratios has been extensively documented, highlighting the ligand's effectiveness in stabilizing palladium in different oxidation states .

- Platinum(II) Complexes : Similar to palladium, platinum(II) complexes utilize two molecules of this compound as bidentate chelate ligands. These complexes are crucial for understanding the mechanisms of catalytic reactions involving platinum .

- Iron and Cobalt Complexes : The interaction of this compound with iron and cobalt has been studied to elucidate the electronic properties and coordination behavior of these metals in various environments .

Catalysis

This compound plays a significant role in catalysis due to its ability to stabilize metals in unusual oxidation states. This property is particularly beneficial in:

- Oxidative Addition Reactions : The compound has been observed to facilitate oxidative addition reactions involving transition metals. For example, studies on nickel(III) complexes indicate that this compound stabilizes these high oxidation states, which are critical for catalytic cycles in organic transformations .

- Electrochemical Applications : The stabilization of unusual oxidation states allows for enhanced electron transfer processes in electrochemical applications. This characteristic makes this compound a valuable component in developing new electroactive materials.

Material Science

The unique structural properties of this compound have implications beyond coordination chemistry:

- Development of New Materials : Its ability to form stable metal-ligand complexes can be harnessed in creating novel materials with tailored electronic properties. Such materials are essential for applications in sensors and electronic devices.

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Trans-1,2-Bis(dimethylarsino)ethylene | Geometric Isomer | Different spatial arrangement affecting reactivity |

| 1,2-Bis(dimethylarsino)benzene | Aromatic Compound | Contains an aromatic ring; used as a chelating ligand |

| Triphenylarsine | Non-chelating Ligand | Larger steric hindrance; less effective for certain metals |

| Dimethylarsinic Acid | Water-soluble | Known for its environmental impact; different solubility |

This compound's unique bidentate nature distinguishes it from similar compounds like trans-1,2-bis(dimethylarsino)ethylene and triphenylarsine, making it particularly valuable in specific catalytic applications and coordination chemistry contexts.

類似化合物との比較

Comparison with Similar Compounds

The table below compares cis-1,2-Bis(dimethylarsino)ethylene with structurally related compounds, emphasizing functional group effects on physical properties, hazards, and applications.

Key Observations:

Functional Group Influence on Toxicity: Arsenic-containing compounds like this compound are expected to exhibit higher systemic toxicity than phosphorus or sulphonyl analogs due to arsenic’s strong affinity for thiol groups in proteins, disrupting enzymatic activity .

Physical and Chemical Stability: Both arsino and phosphino derivatives are air-sensitive, requiring storage under inert gases . Sulphonyl analogs (e.g., cis-1,2-Bis(phenylsulphonyl)ethylene) are more stable but still reactive under strong oxidizing conditions .

Applications: Phosphino derivatives are widely used in catalysis due to their electron-donating properties . Arsino analogs, while theoretically similar, are less common due to toxicity concerns. Sulphonyl-substituted ethylenes are employed in organic synthesis, leveraging their electron-withdrawing nature .

Research Findings and Hazard Analysis

- Toxicity Profiles: cis-1,2-Dichloroethylene: The EPA reports a reference concentration (RfC) of 0.06 mg/m³ for chronic inhalation exposure, citing neurological and hepatic effects as critical endpoints . cis-1,2-Bis(diphenylphosphino)ethylene: Safety data highlight acute hazards (e.g., skin irritation) but lack chronic toxicity data .

Environmental Impact :

- Sulphonyl derivatives like cis-1,2-Bis(phenylsulphonyl)ethylene are classified as environmental hazards (Hazard Class 6.4A), requiring containment during disposal .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing cis-1,2-Bis(dimethylarsino)ethylene to ensure geometric purity?

- Methodological Answer : Synthesis should prioritize inert-atmosphere techniques (e.g., Schlenk line) to prevent oxidation of the dimethylarsino groups. Geometric purity can be controlled using sterically hindered ligands during ligand substitution reactions. Characterization via and NMR can confirm the cis-configuration by analyzing coupling constants and splitting patterns, similar to methods used for cis-1,2-Bis(phenylsulfonyl)ethylene . For arsenic-containing compounds, elemental analysis and X-ray crystallography are critical to validate structural integrity .

Q. How can researchers safely handle this compound given its arsenic content?

- Methodological Answer : Follow protocols for arsenic-containing compounds, including:

- Personal Protection : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct experiments in a fume hood with HEPA filtration.

- Spill Management : Neutralize spills with activated charcoal or specialized arsenic-binding agents, as recommended for air-sensitive phosphine analogs .

- Waste Disposal : Segregate arsenic waste and follow EPA guidelines for heavy-metal disposal .

Q. What spectroscopic techniques are most effective for characterizing the electronic properties of this compound?

- Methodological Answer : UV-Vis spectroscopy can probe ligand-to-metal charge transfer (LMCT) transitions, while X-ray photoelectron spectroscopy (XPS) quantifies arsenic oxidation states. Compare results with computational studies (e.g., DFT) to validate electronic structure predictions, as done for cis-1,2-dichloroethylene derivatives .

Advanced Research Questions

Q. How does the cis-configuration of 1,2-Bis(dimethylarsino)ethylene influence its coordination behavior in transition-metal complexes?

- Methodological Answer : The cis-geometry creates a chelating ligand with a bite angle that affects metal-ligand bond strength and catalytic activity. Use X-ray crystallography to compare bond lengths/angles in complexes with cis vs. trans isomers. For example, studies on cis-1,2-Bis(diphenylphosphino)ethylene show that smaller bite angles enhance catalytic activity in cross-coupling reactions .

Q. What strategies resolve contradictions between theoretical predictions and experimental data for the reactivity of this compound?

- Methodological Answer :

Benchmark Computational Models : Validate DFT functionals (e.g., B3LYP vs. M06) against experimental kinetics data for arsenic-containing systems.

Isotopic Labeling : Use NMR to track arsenic coordination dynamics in real time.

Controlled Reactivity Studies : Compare reaction outcomes under varying temperatures and solvents to identify unaccounted intermediates, as demonstrated in dichloroethylene toxicity studies .

Q. How can this compound be utilized in designing arsenic-based catalysts for C–C bond formation?

- Methodological Answer : Test its efficacy as a ligand in palladium-catalyzed Suzuki-Miyaura couplings. Monitor catalytic turnover frequencies (TOF) and compare with phosphine analogs. For example, cis-1,2-Bis(4-pyridyl)ethylene derivatives show enhanced stability in Heck reactions due to rigid π-backbonding . Optimize catalyst loading and solvent polarity to mitigate arsenic leaching .

Safety and Compliance

Q. What are the ecotoxicological risks associated with this compound, and how can they be mitigated?

- Methodological Answer : Conduct Daphnia magna acute toxicity assays (OECD 202) to determine LC values. For environmental persistence, use OECD 301 biodegradation tests. If the compound exhibits high bioaccumulation potential (log >3), implement containment protocols during disposal, as recommended for persistent organoarsenicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。